2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a prop-2-en-1-yloxy group
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide typically involves the condensation of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide include:
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN2O3S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN2O3S/c1-3-10-25-17-9-4-14(11-18(17)24-2)12-21-22-19(23)13-26-16-7-5-15(20)6-8-16/h3-9,11-12H,1,10,13H2,2H3,(H,22,23)/b21-12+ |
InChI Key |
HHYCTLGURSRBHU-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl)OCC=C |
Origin of Product |
United States |
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